Ganglioside GM3 (Bovine Milk ammonium salt)

Übersicht

Beschreibung

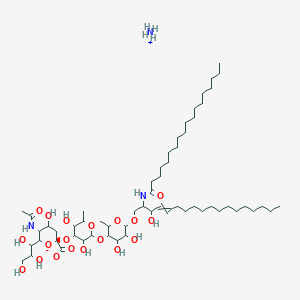

Ganglioside GM3 (Bovine Milk ammonium salt) is a monosialoganglioside that contains mainly N-acetylneuraminic acid. It plays a crucial role in immunoregulation and the biosynthesis and metabolism of higher gangliosides. This compound is known for its ability to inhibit epidermal growth factor receptor tyrosine kinase activity and protein kinase C activity, making it significant in various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ganglioside GM3 can be synthesized through a series of complex chemical reactions involving the assembly of its constituent sugars and lipids. The synthetic route typically involves the glycosylation of ceramide with sialic acid derivatives under specific reaction conditions. The process requires precise control of temperature, pH, and the use of catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of Ganglioside GM3 often involves extraction from natural sources such as bovine milk. The extraction process includes high-performance thin-layer chromatography (HPTLC) for separation and purification. The compound is then converted to its ammonium salt form for stability and ease of handling .

Analyse Chemischer Reaktionen

Types of Reactions

Ganglioside GM3 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the ceramide backbone, affecting the biological activity of the compound.

Reduction: Reduction reactions can alter the functional groups on the sugar moiety, impacting its interaction with other biomolecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include modified gangliosides with altered biological activities. These modifications can enhance or inhibit specific cellular functions, making them useful in various research applications .

Wissenschaftliche Forschungsanwendungen

Ganglioside GM3 has a wide range of scientific research applications:

Chemistry: It is used as a substrate for studying enzymatic reactions involving neuraminidases and glycosyltransferases.

Biology: Ganglioside GM3 plays a role in cell signaling, cell adhesion, and modulation of immune responses. .

Medicine: This compound has potential therapeutic applications in cancer treatment due to its antiproliferative and pro-apoptotic effects on tumor cells.

Wirkmechanismus

Ganglioside GM3 exerts its effects through several mechanisms:

Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase: This inhibition affects cell growth and proliferation.

Inhibition of Protein Kinase C Activity: This action modulates various cellular processes, including signal transduction and immune responses.

Regulation of Cytokine Production: Ganglioside GM3 prevents the production of cytokines, thereby modulating immune functions.

Modulation of Insulin Signaling: By inducing the dissociation of the insulin receptor-caveolin-1 complex, Ganglioside GM3 contributes to insulin resistance in adipocytes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ganglioside GM1: Another monosialoganglioside with similar biological functions but different structural features.

Ganglioside GD3: A disialoganglioside involved in similar cellular processes but with additional sialic acid residues.

Ganglioside GT1b: A trisialo ganglioside with more complex structure and functions

Uniqueness

Ganglioside GM3 is unique due to its specific structure, which allows it to interact with various molecular targets and pathways. Its ability to inhibit key enzymes and modulate immune responses makes it distinct from other gangliosides .

Biologische Aktivität

Gangliosides are complex glycosphingolipids that play critical roles in cellular processes, including cell signaling, proliferation, and differentiation. Ganglioside GM3, particularly in its ammonium salt form derived from bovine milk, has been the subject of extensive research due to its diverse biological activities. This article reviews the biological activity of GM3, highlighting its mechanisms of action, effects on cell behavior, and potential therapeutic applications.

Overview of Ganglioside GM3

Ganglioside GM3 is synthesized from lactosylceramide (LacCer) through the addition of sialic acid. It is predominantly found in the brain and various other tissues, including adipose tissue and muscle. The structure of GM3 allows it to participate in lipid microdomains, facilitating effective signal transduction and cellular interactions .

Mechanisms of Biological Activity

-

Cell Proliferation and Migration :

- GM3 has been shown to influence cell proliferation and migration significantly. In studies involving human fibroblasts with a mutation in GM3 synthase, a 93% reduction in gangliosides led to decreased epidermal growth factor (EGF) receptor activation, resulting in impaired cell migration and proliferation .

- Conversely, the introduction of GM3 into cells can restore some functions related to EGF signaling, although not completely reversing the effects of ganglioside depletion .

-

Anti-Angiogenic Properties :

- Research indicates that GM3 exhibits anti-angiogenic properties in malignant brain cancers. It modulates various receptors associated with angiogenesis, such as IGF-1 and VEGF receptors, reducing cell proliferation and promoting apoptosis in rapidly dividing neural stem cells .

- This suggests potential therapeutic applications for GM3 in cancer treatment by inhibiting tumor growth and angiogenesis.

-

Inflammatory Responses :

- GM3 acts as a ligand for Toll-like receptor 4 (TLR4), influencing inflammatory responses. Variations in fatty acid composition of GM3 can lead to differing pro-inflammatory or anti-inflammatory effects .

- In obesity-related studies, elevated levels of GM3 were associated with chronic inflammation and insulin resistance due to macrophage infiltration in adipose tissue .

- Cell Cycle Regulation :

Study 1: Effects on Fibroblast Migration

In a controlled experiment using fibroblasts from patients with a genetic defect in GM3 synthase, researchers observed a significant reduction (60% at suboptimal EGF concentrations) in cell migration compared to control fibroblasts. This study underscores the importance of GM3 in modulating cellular responses to growth factors .

Study 2: Anti-Angiogenic Activity

A study investigating the impact of GM3 on brain cancer cells demonstrated that increased levels of GM3 inhibited angiogenesis by downregulating factors necessary for blood vessel formation. The findings indicated that GM3 could serve as a potential therapeutic agent against tumor progression .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cell Proliferation | Inhibition | Reduced EGF receptor activation |

| Cell Migration | Inhibition | Decreased signaling pathways |

| Angiogenesis | Inhibition | Modulation of angiogenic receptors |

| Inflammation | Modulation | TLR4 ligand activity |

Eigenschaften

IUPAC Name |

azanium;(2S)-5-acetamido-2-[2-[4,5-dihydroxy-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H108N2O19.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-46(67)61-42(43(64)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)38-75-56-51(71)50(70)53(40(4)77-56)78-57-52(72)55(48(68)39(3)76-57)80-59(58(73)74)36-44(65)47(60-41(5)63)54(79-59)49(69)45(66)37-62;/h32,34,39-40,42-45,47-57,62,64-66,68-72H,6-31,33,35-38H2,1-5H3,(H,60,63)(H,61,67)(H,73,74);1H3/t39?,40?,42?,43?,44?,45?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVNLPVAMQNXIG-HOIRUYDLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)O[C@@]3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H111N3O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.